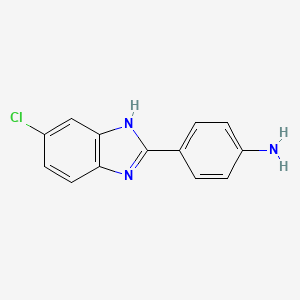

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine

Descripción general

Descripción

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole ring substituted with a chlorine atom at the 5-position and an amine group at the 4-position of the phenyl ring. This structural configuration imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine typically involves the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.

Chlorination: The benzimidazole core is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

Amination: The final step involves the introduction of the amine group at the 4-position of the phenyl ring. This can be achieved through nucleophilic substitution reactions using aniline derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

Oxidation: Formation of benzimidazole oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating parasitic infections, cancer, and inflammatory diseases.

Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes like topoisomerases or kinases, leading to disruption of DNA replication and cell division.

Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By inhibiting these pathways, the compound exerts its therapeutic effects.

Comparación Con Compuestos Similares

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine can be compared with other benzimidazole derivatives:

Similar Compounds: Benzimidazole, 5-chloro-1H-benzimidazole, 2-phenylbenzimidazole.

Uniqueness: The presence of the chlorine atom at the 5-position and the amine group at the 4-position of the phenyl ring distinguishes it from other benzimidazole derivatives. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Actividad Biológica

4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a benzimidazole core with a chlorine substituent at the 5-position and an aniline moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells and disruption of parasitic life cycles.

- Signaling Pathways : It modulates several signaling pathways, notably the MAPK/ERK pathway, which plays a pivotal role in cell proliferation and survival. By inhibiting this pathway, the compound can exert anti-cancer effects.

Anticancer Activity

Numerous studies highlight the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values reported range from 3.79 µM to 42.30 µM depending on the specific cell line tested .

- Mechanistic Insights : The compound induces cell cycle arrest and apoptosis, which are critical for its anticancer properties. For instance, it has been observed to cause G1 phase arrest in MCF7 cells, leading to reduced proliferation rates .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

- Spectrum of Activity : The compound has shown efficacy against a variety of pathogenic microbes, indicating potential use as an antimicrobial agent. It has been tested against bacteria and fungi with promising results .

Antiparasitic Activity

The compound is also being investigated for its antiparasitic effects:

- In Vitro Efficacy : Studies have demonstrated that it can effectively inhibit the growth of certain parasites, making it a candidate for treating parasitic infections.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Structure | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Structure | 3.79 - 42.30 | Cancer Cells |

| Benzimidazole | Structure | Varies | Various |

| 5-Chloro-benzimidazole | Structure | Varies | Various |

This table illustrates that while many benzimidazole derivatives exhibit biological activity, the specific structural modifications in this compound enhance its potency against cancer cells compared to simpler derivatives.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Breast Cancer Treatment : A study evaluated the effects of this compound on MCF7 cells, revealing significant apoptosis induction through caspase activation pathways.

- Antimicrobial Testing : Another investigation focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

- Parasitic Infections : Research involving animal models showed that treatment with this compound resulted in reduced parasitic load in infected subjects, highlighting its potential as an antiparasitic agent.

Propiedades

IUPAC Name |

4-(6-chloro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBPVLWGRMFCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356836 | |

| Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39861-21-7 | |

| Record name | 4-(5-Chloro-1H-benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.